2-MeSAMP
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Overview
Description
2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate, commonly known as 2-Methylthio-AMP, is an adenosine-based compound. It is a selective and direct antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound is primarily used in scientific research to study platelet function and the mechanisms of platelet aggregation inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthioadenosine 5′-monophosphate involves the methylation of adenosine at the 2-position, followed by phosphorylation at the 5′-position. The reaction conditions typically include the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate involves large-scale chemical synthesis using similar methods as described above. The compound is then purified to achieve a high level of purity (≥98%) and is often stored in a desiccated form at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2-Methylthioadenosine 5′-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The methylthio group at the 2-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 2-position .
Scientific Research Applications
2-Methylthioadenosine 5′-monophosphate is widely used in scientific research due to its role as a P2Y12 antagonist. Some of its applications include:
Chemistry: Used to study the mechanisms of nucleotide analogs and their interactions with various receptors.
Biology: Employed in research on platelet function and aggregation, as well as in studies of cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in preventing thrombosis and other platelet-related disorders.
Industry: Utilized in the development of new antiplatelet drugs and other pharmaceutical applications .
Mechanism of Action
2-Methylthioadenosine 5′-monophosphate exerts its effects by antagonizing the P2Y12 receptor, which is involved in ADP-dependent platelet aggregation. By inhibiting this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of thrombosis. The molecular targets include the P2Y12 receptor and associated signaling pathways involving G-proteins and intracellular second messengers .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methylthioadenosine 5′-monophosphate include:
Cangrelor: Another P2Y12 antagonist used in clinical settings.
Clopidogrel: A widely used antiplatelet drug that also targets the P2Y12 receptor.
Ticagrelor: A reversible P2Y12 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness
2-Methylthioadenosine 5′-monophosphate is unique due to its specific methylthio modification at the 2-position, which enhances its selectivity and potency as a P2Y12 antagonist. This modification also provides distinct pharmacokinetic and pharmacodynamic properties compared to other P2Y12 antagonists .
Properties
Molecular Formula |
C17H33N6O8PS |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine;hydrate |
InChI |
InChI=1S/C11H16N5O7PS.C6H15N.H2O/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;1-4-7(5-2)6-3;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3;1H2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
YQMUWWZKFZERBT-IDIVVRGQSA-N |
Isomeric SMILES |
CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O |
Canonical SMILES |
CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O |
Origin of Product |
United States |
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